molecular formula C19H24Cl2N4O5S2 B13948134 Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]- CAS No. 36783-07-0

Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-

Cat. No.: B13948134
CAS No.: 36783-07-0
M. Wt: 523.5 g/mol
InChI Key: LYGYPMRVIXEMCK-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including sulfonyl, azo, and diethylamino groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]- typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes diazotization, sulfonation, and coupling reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. Large-scale reactors and advanced purification techniques are employed to produce the compound in bulk quantities. The industrial process also emphasizes safety and environmental considerations, ensuring that the production is sustainable and compliant with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The azo group, in particular, can undergo reduction to release active amines, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[2-(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]sulfonyl]amino]-, sodium salt (1:1)
  • Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[2-(2-methyl-1H-indol-3-yl)diazenyl]phenyl]sulfonyl]amino]-, sodium salt (1:1)

Uniqueness

Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different scientific disciplines, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

36783-07-0

Molecular Formula

C19H24Cl2N4O5S2

Molecular Weight

523.5 g/mol

IUPAC Name

2-[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]sulfonylamino]ethanesulfonic acid

InChI

InChI=1S/C19H24Cl2N4O5S2/c1-4-25(5-2)14-6-7-17(13(3)10-14)23-24-18-11-16(21)19(12-15(18)20)32(29,30)22-8-9-31(26,27)28/h6-7,10-12,22H,4-5,8-9H2,1-3H3,(H,26,27,28)

InChI Key

LYGYPMRVIXEMCK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)NCCS(=O)(=O)O)Cl)C

Origin of Product

United States

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